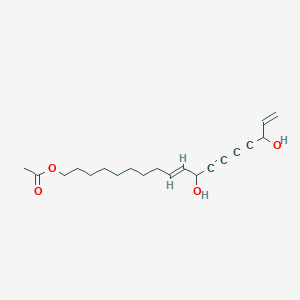

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11,16-Dihydroxyoctadeca-9,17-diene-12,14-diyn-1-yl acetate is a natural product found in Oplopanax horridus, Angelica sinensis, and Angelica keiskei with data available.

科学的研究の応用

Phytochemistry Studies : A study by Liu, Zschocke, and Bauer (1998) identified 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate in the dichloromethane extract of the roots of Angelica pubescens f. biserrata, along with other compounds. This research highlights the compound's presence in natural extracts and its potential biological activities [Liu, Zschocke, & Bauer, 1998].

Inhibitory Effects on Enzymes : Another study by Liu et al. (1998) found that 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate showed prominent inhibitory effects on 5-lipoxygenase and cyclooxygenase in vitro. This suggests the compound's potential in influencing inflammatory processes [Liu et al., 1998].

Synthesis and Photochemical Reactions : Research by Obayashi, Mizuta, and Noguchi (1979) explored the photochemical reactions of related steroid compounds, showcasing the potential for synthetic applications and the creation of novel compounds through photochemical methods [Obayashi, Mizuta, & Noguchi, 1979].

Synthetic Methodology Development : A study by Block and Abecassis (1982) described a method for the stereoselective synthesis of substituted dienes, potentially applicable to the synthesis of compounds like 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate. This underscores the importance of developing synthetic strategies for such complex molecules [Block & Abecassis, 1982].

Chemical Transformation Studies : Liu, Stuhmiller, and Mcmorris (1988) conducted research on the transformation of steroid compounds, which may be relevant to understanding the chemical properties and potential modifications of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate [Liu, Stuhmiller, & Mcmorris, 1988].

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Octadec-9-ene-1,17-diyne", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Reduction of Octadec-9-ene-1,17-diyne with Sodium borohydride in Methanol to form Octadec-9-ene-1,17-diol", "Step 2: Protection of Octadec-9-ene-1,17-diol with Acetic anhydride in the presence of Hydrochloric acid to form Octadec-9-ene-1,17-diacetate", "Step 3: Deacetylation of Octadec-9-ene-1,17-diacetate with Sodium hydroxide in Methanol to form Octadec-9-ene-1,17-diol", "Step 4: Oxidation of Octadec-9-ene-1,17-diol with Sodium borohydride in Methanol to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diol", "Step 5: Dehydration of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diol with Hydrochloric acid in Chloroform to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-ol", "Step 6: Esterification of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-ol with Acetic anhydride in the presence of Hydrochloric acid to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate" ] } | |

CAS番号 |

213905-35-2 |

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC名 |

11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl acetate |

InChI |

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3 |

InChIキー |

VVURZXYIXNNJCG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |

正規SMILES |

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |

外観 |

Oil |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。